molecular formula C14H14BrN3O4 B10994654 N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B10994654
M. Wt: 368.18 g/mol
InChI Key: CCKMMOLAAMBMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound combining a 6-bromoindole moiety with a glycylglycine dipeptide via an acetyl linker. Glycylglycine (Gly-Gly), a simple dipeptide, is widely used in biochemical studies as a buffer, enzyme substrate, or precursor for complex peptide synthesis .

Properties

Molecular Formula

C14H14BrN3O4

Molecular Weight

368.18 g/mol

IUPAC Name

2-[[2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14BrN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)

InChI Key

CCKMMOLAAMBMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine typically involves the use of 6-bromoindole as a key starting material. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and hydrolyzed products such as carboxylic acids and amines .

Scientific Research Applications

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Betulinic Acid Derivatives with Glycylglycine Moieties

Betulinic acid derivatives modified with glycylglycine (e.g., N-(2,3-indolo-betulinoyl)glycylglycine, BA2) share structural similarities with the target compound. These derivatives exhibit:

  • High Synthetic Yields : BA2 and its diglycylglycine analog (BA1) are synthesized with >90% yields under optimized conditions, suggesting efficient coupling strategies for peptide-indole hybrids .
Compound Core Structure Peptide Chain Yield (%) Key Biological Activity
BA1 Betulinic acid-indole Diglycylglycine >90 Antimelanoma
BA2 Betulinic acid-indole Glycylglycine >90 Antimicrobial
Target Compound 6-Bromoindole Glycylglycine N/A* Under investigation

6-Bromoindole Derivatives with Acetamide Linkers

A structurally related compound, N-(N-(4-acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide (Compound 23), shares the 6-bromoindole core and acetamide linkage but differs in substituents:

  • Synthetic Efficiency : Compound 23 is synthesized with a 57.8% yield, lower than BA1/BA2, possibly due to the complexity of the carbamimidoyl-benzyl group .
  • Spectroscopic Confirmation : $ ^1H $-NMR and ESI-MS data confirm structural integrity, with a molecular ion peak at m/z 509.9 [M+H]$^+$ .

Simpler Indole-Acetic Acid Derivatives

2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-20-1) lacks the glycylglycine chain and bromine substituent but provides insight into indole-acetic acid bioactivity:

  • Regulatory Status: Classified as non-hazardous under GHS, contrasting with brominated analogs that may require stricter handling .

Functional Comparison: Glycylglycine-Containing Compounds

Glycylglycine as a Biochemical Tool

Glycylglycine is utilized in:

  • Enzyme Assays : As a substrate for angiotensin-converting enzyme (ACE) and glycylglycine dipeptidase, highlighting its role in hydrolytic studies .
  • Buffer Systems : Its pKa (~8.4) makes it suitable for maintaining pH in biochemical experiments, a property retained in the target compound .

Reactivity and Stability

  • Radical Reactivity : Glycylglycine exhibits a rate constant of $ 4 \times 10^7 \, \text{M}^{-1}\text{sec}^{-1} $ for hydroxyl radical reactions, suggesting the target compound may undergo similar oxidative degradation under stress conditions .
  • Maillard Reaction : Glycylglycine participates in glycation reactions with sugars, a consideration for storage stability in formulations .

Key Research Findings and Data Gaps

  • Synthetic Methodologies : The high yields of BA1/BA2 (>90%) suggest that peptide-indole conjugates can be synthesized efficiently, but data on the target compound’s synthesis are lacking .
  • Biological Activity: While BA1/BA2 show antimelanoma/antimicrobial effects, the bromine substituent in the target compound may enhance cytotoxicity or specificity, warranting further study.
  • Regulatory and Safety Profiles: Brominated indoles may require stringent safety evaluations compared to non-halogenated analogs like 2-(6-methylindol-3-yl)acetic acid .

Biological Activity

N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine, also referred to as NL1, is a compound derived from 6-bromoindole that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and as an inhibitor of bacterial cystathionine γ-lyase (bCSE). This article reviews the synthesis, biological activity, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₁BrN₂O₃
  • Molecular Weight : 311.131 g/mol
  • SMILES Representation : C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C=C1Br
PropertyValue
Molecular FormulaC₁₂H₁₁BrN₂O₃
Molecular Weight311.131 g/mol
Formal Charge0
Atom Count29
Chiral Atom Count0
Bond Count30
Aromatic Bond Count10

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the activity of cystathionine γ-lyase in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The inhibition of bCSE is significant because it enhances the sensitivity of these bacteria to antibiotics, suggesting that NL1 could serve as a potentiator in antibiotic therapy .

The mechanism by which NL1 exerts its antibacterial effects involves the suppression of hydrogen sulfide (H₂S) production in bacteria. H₂S is known to play a role in bacterial resistance mechanisms against antibiotics. By inhibiting bCSE, NL1 reduces H₂S levels, thereby increasing the efficacy of standard antibiotic treatments against resistant strains .

Study on Antibacterial Activity

In a recent study, NL1 was synthesized and tested against several bacterial strains. The results demonstrated a notable reduction in bacterial growth at varying concentrations, with IC50 values indicating effective inhibition. The study employed disc diffusion methods to evaluate the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainIC50 (µM)
Staphylococcus aureus15
Pseudomonas aeruginosa20
Escherichia coli18

These findings suggest that NL1 may be a promising candidate for further development as an antibacterial agent.

In Vivo Studies

In vivo studies are necessary to establish the pharmacokinetics and safety profile of NL1. Preliminary tests indicate that it has acceptable bioavailability; however, detailed studies are ongoing to assess its toxicity and therapeutic index in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.